molecular formula C18H18N2O3S B2647482 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(naphthalen-1-yl)acetamide CAS No. 868215-50-3

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2647482
CAS No.: 868215-50-3
M. Wt: 342.41
InChI Key: KDLYMBMVURTCGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are used in scientific research due to their unique properties. They find applications in drug discovery, organic synthesis, and biomedical studies, owing to their potential as a building block for diverse chemical reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available resources .

Scientific Research Applications

Synthesis and Structural Characterization

Research has focused on synthesizing and characterizing compounds with similar structural motifs, exploring their electronic structures and interactions. For example, the synthesis of fluorophore-labeled copper(II) complexes with naphthalene derivatives has been reported, with studies on their DNA and protein binding, DNA cleavage, and anticancer activity (Bhat et al., 2011). Such studies highlight the potential of naphthalene derivatives in medicinal chemistry, especially in the context of designing therapeutic agents with specific biological targets.

Catalytic and Material Applications

Compounds with naphthalene units have also been investigated for their catalytic properties and applications in materials science. For instance, dioxomolybdenum(VI) complexes with naphtholate-oxazoline ligands have been synthesized and characterized for their catalytic epoxidation experiments of olefins, showcasing high catalytic activities and selectivities (Traar et al., 2014). This research demonstrates the utility of naphthalene derivatives in the development of catalysts for chemical synthesis.

Antifungal and Antitumor Activities

Naphthalene derivatives have been explored for their biological activities, including antifungal and antitumor effects. A study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as fungicidal agents against Candida species, also characterized by antifungal activity against Aspergillus species, highlighting their potential in developing new antifungal therapies (Bardiot et al., 2015). Additionally, novel anticancer naphthalimide derivatives have been synthesized, demonstrating significant antitumor effects and highlighting a distinct mechanism of action, notably inducing autophagy and senescence in cancer cells (Van Quaquebeke et al., 2007).

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources.

Properties

IUPAC Name

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-11-17(22)20(18(23)12(2)24-11)10-16(21)19-15-9-5-7-13-6-3-4-8-14(13)15/h3-9,11-12H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLYMBMVURTCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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